bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2O6/c25-19-8-4-15(5-9-19)21(27)13-31-23(29)17-2-1-3-18(12-17)24(30)32-14-22(28)16-6-10-20(26)11-7-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKRDTDWIROAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Bis 2 4 Bromophenyl 2 Oxoethyl Isophthalate
Retrosynthetic Analysis of the Isophthalate (B1238265) Core and Side Chains
A retrosynthetic analysis of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate provides a logical framework for devising potential synthetic routes. The primary disconnection points are the two ester linkages, which are the most synthetically accessible bonds in the target molecule.
This initial disconnection reveals isophthalic acid (or a derivative thereof) and two equivalents of 2-bromo-1-(4-bromophenyl)ethan-1-one as the key precursors. This strategy simplifies the complex target molecule into more readily available or synthetically accessible starting materials.
Further retrosynthetic analysis of the 2-bromo-1-(4-bromophenyl)ethan-1-one side chain precursor points towards 1-(4-bromophenyl)ethan-1-one, which can be obtained from bromobenzene (B47551) through a Friedel-Crafts acylation. This multi-step retrosynthetic blueprint forms the basis for the forward synthetic strategies discussed in the subsequent sections.
Exploration of Esterification Pathways for this compound
The key chemical transformation in the synthesis of this compound is the formation of the two ester bonds. Several established esterification methods can be considered for this purpose, each with its own set of advantages and potential challenges.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com In the context of the target molecule, this would involve the reaction of isophthalic acid with 2-hydroxy-1-(4-bromophenyl)ethan-1-one. However, the synthesis of this specific hydroxyketone precursor might be challenging.
A more plausible direct approach involves the reaction of the potassium salt of isophthalic acid with 2-bromo-1-(4-bromophenyl)ethan-1-one. This method, a variation of the Williamson ether synthesis for esters, relies on the nucleophilic attack of the carboxylate anion on the electrophilic carbon of the phenacyl bromide. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate this reaction between the solid salt and the organic substrate. unishivaji.ac.in
Transesterification is another viable pathway, which involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. nih.gov For the synthesis of the target molecule, one could envision the reaction of a simple dialkyl isophthalate, such as dimethyl isophthalate, with 2-hydroxy-1-(4-bromophenyl)ethan-1-one. This reaction would be driven to completion by the removal of the more volatile alcohol byproduct (in this case, methanol).
The primary limitation of this strategy remains the availability and stability of the 2-hydroxy-1-(4-bromophenyl)ethan-1-one reactant.
A highly effective and common method for ester synthesis involves the use of acyl halides. libretexts.org In this approach, isophthalic acid is first converted to the more reactive isophthaloyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting isophthaloyl chloride is then reacted with two equivalents of 2-hydroxy-1-(4-bromophenyl)ethan-1-one. This reaction is generally fast and irreversible. epo.org
Alternatively, and more practically given the likely precursors from the retrosynthetic analysis, isophthaloyl chloride can be reacted with a suitable nucleophile to generate the side chains. A proposed route would be the reaction of isophthalic acid with 2-bromo-1-(4-bromophenyl)ethan-1-one in the presence of a base. A more direct approach would be the reaction of the sodium salt of isophthalic acid with 2-bromo-1-(4-bromophenyl)ethan-1-one.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity
The yield and purity of this compound are highly dependent on the reaction conditions and the choice of catalyst. Optimization of these parameters is crucial for developing an efficient synthetic protocol.
Key parameters to consider for optimization include temperature, reaction time, and the molar ratio of reactants. A systematic study of these variables can lead to significant improvements in product yield. For instance, in the direct esterification of isophthalic acid, a higher temperature can increase the reaction rate, but may also lead to side reactions if not carefully controlled.
The choice of catalyst is also critical. For direct esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used. chemguide.co.uk In the case of reactions involving isophthaloyl chloride, a non-nucleophilic base like pyridine (B92270) is often added to scavenge the HCl byproduct. For the reaction of the isophthalate salt with the phenacyl bromide, a phase-transfer catalyst is often beneficial.
Below is a hypothetical data table illustrating a potential optimization study for the synthesis of this compound via the reaction of potassium isophthalate with 2-bromo-1-(4-bromophenyl)ethan-1-one.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | DMF | 80 | 24 | 35 |
| 2 | TBAB (5) | DMF | 80 | 12 | 75 |
| 3 | TBAB (10) | DMF | 80 | 12 | 82 |
| 4 | TBAB (10) | Acetonitrile (B52724) | 80 | 12 | 68 |
| 5 | TBAB (10) | DMF | 100 | 8 | 85 |
| 6 | TBAB (10) | DMF | 60 | 24 | 65 |
TBAB: Tetrabutylammonium bromide
Investigation of Solvent Effects and Reaction Kinetics in the Synthesis of this compound
The solvent plays a crucial role in the synthesis, influencing reactant solubility, reaction rates, and even the reaction mechanism. For the proposed synthesis involving the reaction of a carboxylate salt with an alkyl halide (a classic SN2 reaction), polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are generally preferred. These solvents can effectively solvate the cation of the carboxylate salt, leaving the anion more nucleophilic and reactive.
The kinetics of the esterification reaction can be monitored by techniques such as HPLC or GC to determine the rate law and the effect of reactant concentrations and temperature on the reaction rate. A kinetic study would provide valuable insights into the reaction mechanism and help in further optimizing the reaction conditions.
Below is a hypothetical data table representing a kinetic study for the formation of the target compound.
Table 2: Hypothetical Kinetic Data
| Time (min) | [Isophthalate Salt] (M) | [Phenacyl Bromide] (M) | Reaction Rate (M/s) |
|---|---|---|---|
| 0 | 0.1 | 0.2 | - |
| 30 | 0.085 | 0.17 | 8.33 x 10⁻⁵ |
| 60 | 0.072 | 0.144 | 7.22 x 10⁻⁵ |
| 120 | 0.052 | 0.104 | 5.56 x 10⁻⁵ |
| 240 | 0.027 | 0.054 | 3.47 x 10⁻⁵ |
This data could be used to determine the reaction order with respect to each reactant and to calculate the rate constant, providing a deeper understanding of the reaction dynamics.
Development of Novel Synthetic Routes and Precursor Derivatization
The development of novel synthetic routes for this compound and similar compounds is driven by the need for more efficient, environmentally benign, and versatile methodologies. Key areas of innovation include the use of advanced catalytic systems and the strategic derivatization of precursors to enhance reactivity and selectivity.
One promising approach is the application of phase-transfer catalysis (PTC) . mdma.chresearchgate.netyoutube.comcrdeepjournal.org This methodology is particularly useful for reactions involving reactants that are soluble in immiscible phases, such as an aqueous solution of the isophthalate salt and an organic solution of the bromoketone. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the isophthalate anion from the aqueous phase to the organic phase, where it can react with the bromoketone. researchgate.net This technique can lead to higher yields, milder reaction conditions, and reduced side reactions compared to traditional methods. crdeepjournal.org
Precursor derivatization represents another key strategy. The primary precursor, 2-bromo-1-(4-bromophenyl)ethanone, is a versatile intermediate that can be synthesized from 4-bromoacetophenone. rsc.org Its reactivity can be modulated through various chemical transformations. For instance, conversion of the bromine atom to other leaving groups could be explored to optimize the esterification reaction. Furthermore, derivatization of the aromatic ring of the phenacyl bromide precursor could be employed to synthesize a range of analogues with tailored electronic and steric properties.
| Synthetic Strategy | Description | Potential Advantages |
| Phase-Transfer Catalysis (PTC) | Utilizes a catalyst to facilitate the reaction between reactants in immiscible phases (e.g., aqueous and organic). | Milder reaction conditions, higher yields, reduced byproducts, suitable for industrial scale-up. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction rate. | Significantly reduced reaction times, often leading to higher yields and cleaner reactions. |
| Ultrasonic-Assisted Synthesis | Uses high-frequency sound waves to promote the reaction. | Enhanced reaction rates and yields, particularly in heterogeneous systems. |
| Flow Chemistry | The reaction is carried out in a continuously flowing stream rather than in a batch reactor. | Precise control over reaction parameters, improved safety, and scalability. |
Stereochemical Control in the Synthesis of Related Analogues
While this compound itself is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of its chiral analogues. The introduction of stereocenters, for instance, at the α-position to the carbonyl group in the phenacyl moiety, would necessitate the use of asymmetric synthesis techniques to obtain enantiomerically pure or enriched products.
The enantioselective α-functionalization of ketones is a well-established field in organic synthesis and provides a powerful toolkit for creating chiral building blocks. springernature.comnih.govresearchgate.netorganic-chemistry.org Several strategies can be envisioned for the stereocontrolled synthesis of analogues of this compound.
One common approach involves the use of chiral auxiliaries . arizona.edublogspot.comwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral analogues, a chiral auxiliary could be appended to the ketone precursor. This would allow for the diastereoselective introduction of a substituent at the α-position. Subsequent removal of the auxiliary would then yield the enantiomerically enriched α-substituted ketone, which could then be used in the esterification with isophthalic acid.
Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, can be employed to control the stereoselectivity of reactions that introduce a chiral center. For example, a chiral phase-transfer catalyst could potentially be used in the synthesis of chiral bis(phenacyl) isophthalates.
The development of stereoselective routes to analogues of this compound would significantly expand their potential applications, particularly in fields where chirality plays a critical role, such as medicinal chemistry and materials science.
| Method for Stereochemical Control | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | Stoichiometric use of the chiral source; high diastereoselectivities are often achievable; requires additional steps for attachment and removal. arizona.edublogspot.comwikipedia.orgsigmaaldrich.com |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | Substoichiometric use of the chiral source; high enantiomeric excesses can be obtained; catalyst development can be challenging. |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. | The stereochemical outcome is determined by the inherent chirality of the starting material. |
Advanced Structural Elucidation and Conformational Analysis of Bis 2 4 Bromophenyl 2 Oxoethyl Isophthalate
Detailed Spectroscopic Investigations for Understanding Molecular Architecture (excluding basic identification)
A complete understanding of the molecule's intricate structural details would necessitate a suite of advanced spectroscopic techniques.
Advanced Nuclear Magnetic Resonance Spectroscopy for Long-Range Coupling and Dynamics
Beyond standard proton and carbon-13 NMR for basic structural confirmation, advanced two-dimensional NMR experiments would be crucial. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would elucidate long-range proton-carbon couplings, confirming the connectivity between the isophthalate (B1238265) core and the bromophenacyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, offering clues about the molecule's preferred conformation in solution. Furthermore, variable temperature NMR studies could reveal information about the dynamics of the molecule, such as the rotational barriers around its single bonds.
Vibrational Spectroscopy for Analysis of Functional Group Interactions
Fourier-Transform Infrared (FTIR) and Raman spectroscopy would offer a detailed picture of the vibrational modes within the molecule. Of particular interest would be the carbonyl (C=O) stretching frequencies of both the ester and ketone functional groups. Shifts in these frequencies from expected values could indicate the presence of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions in the solid state. Analysis of the fingerprint region could further help in identifying subtle conformational isomers.
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing Arrangements
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form. Such a study would also reveal the crystal packing arrangement, showing how individual molecules orient themselves with respect to their neighbors.
Conformational Landscape Analysis via Solution-State and Solid-State Methods
A comprehensive conformational analysis would involve a comparison of the data obtained from solution-state NMR studies and solid-state X-ray diffraction. This would allow researchers to understand whether the molecule adopts a single, rigid conformation or if it exhibits flexibility, potentially adopting different conformations in solution versus the solid state. Computational modeling, using methods such as Density Functional Theory (DFT), would complement these experimental techniques by predicting the relative energies of different possible conformers.
Supramolecular Assembly and Intermolecular Interactions in Crystalline States
The data from single-crystal X-ray diffraction would be instrumental in analyzing the supramolecular assembly of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate. Researchers would look for various non-covalent interactions that govern the crystal packing. These could include hydrogen bonds (if any), halogen bonding involving the bromine atoms, π-π stacking between the aromatic rings, and other van der Waals forces. Understanding these interactions is key to predicting and controlling the material properties of the compound.
Chiroptical Properties and Stereochemical Considerations (if applicable to chiral analogues)
The parent compound, this compound, is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter in the linker or by using a chiral isophthalate derivative, their chiroptical properties could be investigated using techniques like circular dichroism (CD) spectroscopy. This would provide information about the stereochemistry and the conformational preferences of such chiral molecules.
Computational and Theoretical Investigations of this compound Remain Largely Unexplored
Despite the growing application of computational chemistry in materials science and drug discovery, a thorough theoretical examination of the chemical compound this compound is not yet available in publicly accessible scientific literature. Extensive searches of scholarly databases have not yielded specific studies on its electronic structure, molecular dynamics, or spectroscopic properties through computational methods.
While general methodologies for such analyses are well-established, their application to this particular molecule has not been documented. Computational techniques like Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating molecular properties. DFT is widely used to analyze molecular orbitals, providing insights into a compound's reactivity and electronic behavior. Higher-level ab initio methods can offer even more precise electronic structure determinations. However, no published research has applied these methods to this compound.
Similarly, molecular dynamics simulations, which are instrumental in understanding the conformational flexibility and behavior of molecules in different environments, have not been reported for this compound. Such simulations could reveal how the molecule behaves in solution or within a crystal lattice, offering valuable information about its physical properties.
The prediction of spectroscopic signatures through computational means, which can aid in the experimental characterization of complex molecules, is also an area lacking research for this compound. While routine spectroscopic data for identification exists, advanced theoretical predictions that could validate and interpret experimental findings are absent.
Furthermore, there is no available research on the computational modeling of the synthetic pathways of this compound. These studies are crucial for optimizing reaction conditions and understanding the mechanisms of its formation.
Finally, while the presence of bromine atoms in the molecule suggests the potential for interesting intramolecular and intermolecular interactions, such as halogen bonding, theoretical insights into these specific interactions are not available. Halogen bonding is a significant non-covalent interaction that can influence the supramolecular assembly and crystal packing of molecules, and its study in this context remains an open area for investigation.
Computational Chemistry and Theoretical Studies of Bis 2 4 Bromophenyl 2 Oxoethyl Isophthalate
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. This approach is instrumental in predicting the properties of new or untested compounds based on the known properties of structurally similar molecules. In the context of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate (B1238265), which is a complex ester with aromatic and halogenated moieties, QSPR studies on analogous compounds can provide valuable insights into how structural modifications may influence various properties. This section reviews QSPR modeling applied to compounds structurally related to the title compound, such as esters, brominated aromatic compounds, and phenacyl bromide derivatives, without explicitly detailing the chemical or physical properties of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate itself.
The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. These relationships are typically expressed in the form of a mathematical equation:
Property = f(Descriptor 1, Descriptor 2, ... , Descriptor n)
where the descriptors are numerical values that encode different aspects of the molecular structure. These descriptors can be categorized into several types, including:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic structure of the molecule, including dipole moment and orbital energies.
Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to the hydrophobicity of the molecule.
QSPR Modeling of Esters
Esters are a class of compounds structurally analogous to the isophthalate core of the title compound. Numerous QSPR studies have been conducted on esters to predict a wide range of properties, from physicochemical characteristics to toxicity.
For instance, the aquatic toxicity of aliphatic esters has been a subject of QSPR modeling. In one study, a model was developed to predict the toxicity of 48 aliphatic esters towards Tetrahymena pyriformis. nih.govresearchgate.net The genetic algorithm-multiple linear regression (GA-MLR) method was employed to select the most relevant molecular descriptors. The resulting model demonstrated strong predictive power, indicating that the toxicity of these esters can be reliably estimated from their structural features. nih.govresearchgate.net
Another study focused on developing an integrated aquatic toxicity index for a diverse set of 74 esters. nih.gov This research utilized both experimental and predicted toxicity data for algae, Daphnia, and fish to create a comprehensive QSPR model. The model, based on a few theoretical molecular descriptors, provides a tool for the preliminary screening and prioritization of esters based on their potential environmental impact. nih.gov
The flash point of esters, a critical safety parameter, has also been successfully modeled using QSPR. A study on 95 different esters used a genetic function approximation to select the most influential descriptors from a pool of over a thousand. nih.gov The resulting model showed a high correlation between the predicted and experimental flash points, demonstrating the utility of QSPR in predicting safety-related properties. nih.gov
| Analogous Compound Class | Modeled Property | Key Findings and Model Performance |
|---|---|---|
| Aliphatic Esters | Aquatic Toxicity (log 1/IGC50) | A GA-MLR model with two molecular descriptors showed high predictive ability (R² = 0.899, Q²_LOO = 0.928). nih.gov |
| Various Esters | Integrated Aquatic Toxicity Index | A validated QSAR model based on theoretical molecular descriptors was developed for screening purposes. nih.gov |
| Esters | Flash Point | A QSPR model using five descriptors selected by a genetic function approximation achieved a high squared correlation coefficient (0.965) for the testing set. nih.gov |
QSPR Modeling of Brominated Aromatic Compounds
The presence of bromophenyl groups in the title compound makes QSPR studies on brominated aromatic compounds particularly relevant. These studies often focus on predicting properties related to their environmental fate and biological activity.
Brominated flame retardants (BFRs), for example, have been the subject of QSAR classification models to predict their endocrine-disrupting activity. nih.gov These models, developed in accordance with OECD principles, are designed to screen BFRs for various endocrine-related endpoints. The resulting QSARs are simple, based on a few descriptors, and have demonstrated good predictive power, making them useful tools for designing safer alternatives. nih.gov
In a study on novel camptothecin (B557342) analogues, which included compounds with p-bromophenyl moieties, 3D-QSAR models were built to understand the relationship between their molecular structure and biological activity against various pests. mdpi.com The comparative molecular field analysis (CoMFA) indicated that the size of the substituents plays a crucial role in the activity of these compounds. The models exhibited strong statistical correlation and high predictive ability. mdpi.com
| Analogous Compound Class | Modeled Property | Key Findings and Model Performance |
|---|---|---|
| Brominated Flame Retardants | Endocrine Disrupting Activity | k-NN classification models were developed to predict ED potency for various endpoints, showing good predictive power. nih.gov |
| Camptothecin Analogues with p-bromophenyl groups | Lethal Activity against Pests | A 3D-QSAR (CoMFA) model showed good statistical correlation (r² = 0.991) and predictive ability (q² = 0.580), highlighting the importance of substituent size. mdpi.com |
QSPR Modeling of Phenacyl Bromide Derivatives
The 2-(4-bromophenyl)-2-oxoethyl moiety in the title compound is a derivative of phenacyl bromide. QSAR studies on such derivatives can offer insights into how substitutions on the phenyl ring and modifications to the keto-ethyl group might affect their biological activities.
For instance, a QSAR analysis of 2-phenoxy-N-substituted acetamide (B32628) analogues, which share structural similarities with phenacyl bromide derivatives, was conducted to explore their activity as hypoxia-inducible factor-1 (HIF-1) inhibitors. nih.gov Both 2D and 3D QSAR studies were performed. The 2D-QSAR model, developed using multiple linear regression, identified key descriptors influencing the inhibitory activity. The 3D-QSAR model, using a k-nearest neighbor molecular field analysis, also demonstrated good correlative and predictive capabilities. nih.gov
Another study focused on a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which can be synthesized from phenacyl bromides. A non-linear QSAR model was developed to predict their anti-osteosarcoma activity. frontiersin.org This model, based on gene expression programming, showed excellent predictive performance and consistency with experimental values, highlighting the potential of non-linear methods in QSAR modeling. frontiersin.org
| Analogous Compound Class | Modeled Property | Key Findings and Model Performance |
|---|---|---|
| 2-Phenoxy-N-substituted acetamide analogues | HIF-1 Inhibitory Activity | A 2D-QSAR model yielded a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. A 3D-QSAR model showed a q² of 0.9672 and a predictive r² of 0.8480. nih.gov |
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Anti-osteosarcoma Activity (IC50) | A non-linear model using gene expression programming achieved high R² values for the training (0.839) and test (0.760) sets. frontiersin.org |
Investigation of Mechanistic Pathways and Reactivity of Bis 2 4 Bromophenyl 2 Oxoethyl Isophthalate
Hydrolytic Stability and Mechanism of Ester Cleavage
The hydrolytic stability of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate (B1238265) is dictated by the susceptibility of its two ester bonds to cleavage. This process can be catalyzed by either acid or base, with the latter typically being significantly more rapid for phthalate (B1215562) esters.
Under neutral conditions, the hydrolysis of isophthalate esters is generally slow. However, in the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of 2-bromo-1-(4-bromophenyl)ethanol (B2516026) and the formation of a carboxylic acid group. This process can occur stepwise for the two ester groups.
Base-catalyzed hydrolysis, or saponification, is a more facile process. A hydroxide (B78521) ion, acting as a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate which then collapses to yield isophthalic acid (as its carboxylate salt) and 2-bromo-1-(4-bromophenyl)ethanol. Given the presence of two ester linkages, the hydrolysis is expected to proceed in a stepwise manner, forming a monoester intermediate.
The rate of hydrolysis is influenced by steric and electronic factors. The bulky 2-(4-bromophenyl)-2-oxoethyl groups may introduce some steric hindrance around the carbonyl centers, potentially slowing the rate of hydrolysis compared to simpler alkyl isophthalates.
Table 1: General Conditions for Ester Hydrolysis
| Catalyst | Reagents | Typical Conditions | Products |
|---|---|---|---|
| Acid | H₂O, H⁺ (e.g., H₂SO₄, HCl) | Heat | Isophthalic acid, 2-bromo-1-(4-bromophenyl)ethanol |
Reactivity with Nucleophilic and Electrophilic Reagents
The reactivity of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate is dominated by the presence of the two α-bromo ketone moieties. The carbon atom alpha to the ketone group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it a prime target for nucleophilic attack.
Reactivity with Nucleophiles: This compound is expected to readily undergo nucleophilic substitution reactions (SN2) at the α-carbon. A wide variety of nucleophiles can displace the bromide ion.
Hard Nucleophiles: Hard nucleophiles, such as alkoxides and phenoxides, will readily attack the α-carbon to form ethers.
Soft Nucleophiles: Soft nucleophiles, such as thiolates and iodide ions, are also excellent partners for substitution reactions with α-bromo ketones.
Nitrogen Nucleophiles: Amines can react to form α-amino ketones, which are valuable synthetic intermediates.
Table 2: Expected Products from Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Expected Product of Substitution |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | bis[2-methoxy-2-(4-bromophenyl)-2-oxoethyl] isophthalate |
| Thiolate | Sodium thiophenoxide (NaSPh) | bis[2-(phenylthio)-2-(4-bromophenyl)-2-oxoethyl] isophthalate |
| Amine | Diethylamine (HN(Et)₂) | bis[2-(diethylamino)-2-(4-bromophenyl)-2-oxoethyl] isophthalate |
Reactivity with Electrophiles: The molecule contains two phenyl rings and one central benzene (B151609) ring from the isophthalate core. These aromatic rings are susceptible to electrophilic aromatic substitution. However, the ester and ketone functionalities are deactivating groups, which will direct incoming electrophiles to the meta positions of the respective rings and generally require harsh reaction conditions. The bromophenyl groups are also deactivated towards further electrophilic substitution. Therefore, reactions with electrophiles are expected to be less facile than those with nucleophiles.
Role as a Building Block in Complex Chemical Transformations
The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecules.
Polymer Synthesis: The two reactive α-bromo ketone sites can be utilized in polymerization reactions. For example, reaction with a bis-nucleophile, such as a diamine or a dithiol, could lead to the formation of polyesters with repeating units containing the isophthalate and bromophenyl moieties.
Macrocycle Synthesis: Intramolecular or intermolecular reactions with suitable linking agents could be employed to construct macrocyclic structures. The isophthalate core provides a rigid scaffold that can direct the geometry of the resulting macrocycle.
Synthesis of Heterocycles: The α-bromo ketone functionality is a common precursor for the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate dinucleophiles.
Photochemical Reactivity and Degradation Pathways
The photochemical behavior of this compound is likely to be influenced by its two main chromophores: the α-bromo ketone and the aromatic ester moieties.
The primary photochemical process for α-halo ketones is the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. In the case of this molecule, irradiation would be expected to generate a 2-(4-bromophenyl)-2-oxoethyl radical and a bromine radical. These highly reactive radical species can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other molecules in the system.
The aromatic ester portion of the molecule can also absorb UV radiation. Photodegradation of phthalate esters can proceed through several pathways, including cleavage of the ester bond to form isophthalic acid and the corresponding alcohol-derived radical, or reactions on the aromatic ring.
The presence of the bromine atoms on the phenyl rings may also influence the photochemical reactivity, potentially facilitating intersystem crossing to the triplet state and leading to different reaction pathways.
Table 3: Potential Photochemical Degradation Products
| Initial Moiety | Primary Photochemical Step | Potential Products |
|---|---|---|
| α-Bromo Ketone | C-Br bond homolysis | 2-(4-bromophenyl)-2-oxoethyl radical, Bromine radical |
| Isophthalate Ester | Ester bond cleavage | Isophthalic acid radical, 2-(4-bromophenyl)-2-oxoethyl radical |
Catalytic Applications and Reaction Mechanisms within Catalytic Cycles
While there is no specific literature on the catalytic applications of this compound itself, its structural features suggest potential roles in catalysis.
Ligand in Coordination Chemistry: Isophthalate derivatives are well-known for their ability to act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups of the isophthalate core, if the ester is hydrolyzed in situ, can coordinate to metal centers. The pendant bromophenyl groups could then be used for post-synthetic modification of the resulting framework.
Precursor for Catalytically Active Species: The molecule could serve as a precursor for the synthesis of more complex ligands. For example, the α-bromo ketone functionalities could be reacted with molecules containing coordinating groups (e.g., pyridines, phosphines) to create multidentate ligands capable of binding to metal centers and forming catalytically active complexes.
Catalytic Transesterification: Like other esters, this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst (acid, base, or organometallic). This reaction would involve the exchange of the 2-bromo-1-(4-bromophenyl)ethanol moiety with another alcohol.
In a hypothetical catalytic cycle involving this molecule as a ligand, the isophthalate core would likely bind to a metal center, and the electronic properties of the ligand, influenced by the bromophenyl groups, could modulate the catalytic activity of the metal. The specific mechanism would depend on the metal and the reaction being catalyzed.
Exploration of Bis 2 4 Bromophenyl 2 Oxoethyl Isophthalate in Advanced Materials Science Research
Role as a Monomer or Precursor in Polymer Synthesis and Polymerization Mechanisms
The presence of the ester groups makes this compound a suitable candidate for polycondensation reactions. For instance, it can be copolymerized with diols or diamines to produce polyesters or polyamides, respectively. The polymerization would proceed through the reaction of the isophthalate (B1238265) ester groups with the functional groups of the comonomer, leading to the formation of a polymer chain. The reaction conditions, such as temperature, pressure, and catalyst, would play a critical role in determining the molecular weight and properties of the final polymer. A notable example of a similar process is the synthesis of poly(ethylene terephthalate-co-isophthalate), where the isophthalate unit is incorporated to modify the polymer's properties. rsc.orgresearchgate.net
Furthermore, the bromine atoms on the phenyl rings offer sites for further chemical modification or for participation in cross-linking reactions. These bromine atoms can be utilized in coupling reactions, such as Suzuki or Stille couplings, to create more complex polymeric structures. This functionalization capability opens up possibilities for creating polymers with tailored properties for specific applications.
Development of Novel Polymeric Architectures Incorporating Isophthalate Moieties
The incorporation of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate into polymer chains can lead to the development of novel polymeric architectures with unique properties. The bent nature of the isophthalate unit, with the ester groups positioned at the 1 and 3 positions of the benzene (B151609) ring, introduces a kink in the polymer backbone. This contrasts with the linear structure imparted by its terephthalate (B1205515) isomer. This structural feature can disrupt chain packing and reduce crystallinity, leading to more amorphous polymers with potentially enhanced solubility and processability.
The presence of the bulky bromophenyl groups can further influence the polymer's morphology and thermal properties. These groups can increase the steric hindrance between polymer chains, affecting their ability to pack closely. This can lead to a higher glass transition temperature (Tg) and improved thermal stability. The synthesis of polyarylates from 2,2-bis(3-allyl-4-hydroxyphenyl)propane and isophthaloyl chloride is an example of how isophthalate moieties contribute to high thermal resistance in polymers. researchgate.net
By carefully selecting the comonomers and controlling the polymerization conditions, a wide range of polymeric architectures can be envisioned. These include linear random or alternating copolymers, block copolymers, and even hyperbranched or dendritic structures. The ability to create such diverse architectures is essential for designing materials with specific mechanical, thermal, and optical properties for advanced applications. rsc.org
Investigation of Self-Assembly Processes for Supramolecular Materials
The molecular structure of this compound contains several features that can drive self-assembly into well-defined supramolecular structures. The aromatic rings can participate in π-π stacking interactions, while the carbonyl groups of the ester and oxoethyl moieties can act as hydrogen bond acceptors. These non-covalent interactions are the driving forces behind the formation of ordered assemblies in solution and in the solid state.
The isophthalic acid group is a well-known building block in supramolecular chemistry, capable of forming various hydrogen-bonded motifs, such as linear ribbons or cyclic hexamers. nih.gov While the carboxylic acid protons are absent in the ester form of this compound, the potential for hydrogen bonding with other molecules or solvent remains. The interplay of π-π stacking, hydrogen bonding, and dipole-dipole interactions can lead to the formation of complex hierarchical structures, such as fibers, gels, or liquid crystals. nih.govresearchgate.net
The study of the self-assembly of this molecule at liquid/solid interfaces could reveal the formation of two-dimensional ordered monolayers. whiterose.ac.ukrsc.org The balance between intermolecular interactions, substrate-adsorbate interactions, and solvent effects would determine the final structure of the self-assembled monolayer. Such controlled molecular organization at surfaces is crucial for the development of functional materials for applications in sensing, catalysis, and electronics.
Applications in Organic Optoelectronic Materials (excluding specific performance data)
The structural components of this compound suggest its potential for use in organic optoelectronic materials. The aromatic isophthalate core and the bromophenyl groups are π-conjugated systems that can participate in charge transport and excitonic processes.
Theoretical Considerations for Charge Transport and Excitonic Behavior
From a theoretical standpoint, the electronic properties of materials based on this compound would be influenced by the extent of π-conjugation and the molecular packing in the solid state. The isophthalate unit, being a meta-substituted benzene ring, can disrupt the conjugation pathway compared to a para-substituted terephthalate. This could influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge injection and transport. semanticscholar.org
Charge transport in organic materials occurs through hopping between adjacent molecules. nih.gov The efficiency of this process is highly dependent on the intermolecular electronic coupling, which is determined by the distance and relative orientation of the molecules. The self-assembly properties of this compound would therefore play a crucial role in its charge transport characteristics. Theoretical modeling can be employed to predict the charge carrier mobilities in different packing arrangements.
Design Principles for Light-Emitting or Photoconductive Systems
In the design of light-emitting materials, the goal is to have efficient radiative decay of excitons. The molecular design of this compound, with its potential for forming well-defined supramolecular assemblies, could be leveraged to control the aggregation-induced emission properties. The presence of the heavy bromine atoms could also promote intersystem crossing, potentially leading to phosphorescence.
For photoconductive materials, efficient exciton (B1674681) dissociation into free charge carriers and subsequent transport of these carriers to the electrodes are required. The design of bulk heterojunctions, where the isophthalate-based material is blended with an electron-donating or electron-accepting material, could be a viable strategy. uni-tuebingen.de The nanoscale morphology of the blend would be critical for achieving efficient charge separation and transport.
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Research
The most direct potential application of this compound in advanced materials science is as a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Indeed, this compound is listed as an organic monomer for COFs. bldpharm.com
Isophthalic acid and its derivatives are widely used as organic linkers in the construction of MOFs due to their angular geometry, which can lead to the formation of diverse and complex network topologies. cd-bioparticles.netrsc.org In the context of this compound, the ester groups would first need to be hydrolyzed to the corresponding carboxylic acid to be used as a linker in MOF synthesis. The resulting linker would be 5-(bis(2-(4-bromophenyl)-2-oxoethoxy)carbonyl)isophthalic acid. This linker could then be reacted with metal ions or metal clusters to form porous crystalline materials. The bromophenyl groups would be exposed within the pores of the MOF, offering sites for post-synthetic modification or for specific interactions with guest molecules.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available regarding the fundamental studies on the surface interactions and interface chemistry of the compound this compound.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on this particular subject as requested. The exploration of this compound's properties in advanced materials science research, specifically concerning its surface and interface behaviors, appears to be an area that has not yet been investigated or at least not published in accessible scientific journals, patents, or academic databases.
For further information, it would be recommended to consult specialized, proprietary chemical research databases or to commission experimental studies to determine the surface interaction and interface chemistry characteristics of this compound.
Fundamental Biomolecular Interactions and Mechanisms of Action Non Clinical Focus
In Silico Molecular Docking Studies with Biological Macromolecules (e.g., protein targets, nucleic acids)
Although specific molecular docking studies for bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate (B1238265) are not yet available in the public domain, research on related isophthalic acid derivatives has identified potential protein targets. One of the most promising is the C1 domain of protein kinase C (PKC), a key enzyme in cellular signal transduction. nih.govplos.orgnih.gov
Investigation of Binding Affinities and Interaction Modes at a Molecular Level
The binding affinity of a ligand to its target is a critical determinant of its biological activity. For isophthalate derivatives that target the PKC C1 domain, binding affinities have been determined using techniques such as displacement of radiolabeled phorbol (B1677699) esters. nih.gov
Potential Binding Affinity: Studies on analogous isophthalate derivatives have demonstrated their ability to displace [³H]PDBu (a radiolabeled phorbol ester) from PKCα and PKCδ with Kᵢ values in the nanomolar range (200-900 nM). nih.gov This suggests that isophthalate-based compounds can have a significant affinity for the C1 domain. The presence of the bromophenyl and keto ester groups in bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate would be expected to modulate this binding affinity, though the precise impact would require experimental validation.
Table 1: Potential Molecular Interactions Based on Structural Analogs
| Interacting Moiety | Potential Target | Type of Interaction |
| Isophthalate Core | C1 Domain of Protein Kinase C | Hydrogen Bonding, Hydrophobic Interactions |
| 4-Bromophenyl Group | Hydrophobic Pockets | Hydrophobic Interactions, Halogen Bonding |
| Keto Ester Linkage | Amino Acid Residues | Hydrogen Bonding |
Enzyme Inhibition Mechanisms (if applicable) and Structure-Activity Relationships at the Active Site
The interaction of isophthalate derivatives with the C1 domain of PKC suggests a role as modulators of enzyme activity rather than direct inhibitors of the catalytic site. nih.gov
Modulation of PKC Activity: By binding to the C1 domain, these compounds can either mimic the effect of the natural ligand, diacylglycerol (DAG), leading to enzyme activation, or act as antagonists, preventing activation. plos.org The specific effect—agonist or antagonist—is determined by the precise conformational changes induced upon binding. For some isophthalate derivatives, both the induction of PKC-dependent ERK phosphorylation (suggesting agonism) and the inhibition of phorbol-induced ERK phosphorylation (suggesting antagonism) have been observed. nih.gov
Structure-Activity Relationships: The biological activity of keto ester derivatives has been shown to be influenced by the nature and position of substituents on the aromatic rings. researchgate.net The presence of a bromine atom on the phenyl ring, as in this compound, is a common feature in many biologically active compounds and can influence properties such as membrane permeability and binding affinity. nih.govresearchgate.net
Cellular Uptake and Localization Mechanisms in In Vitro Cellular Models (focus on mechanism, not efficacy or safety)
The cellular uptake of a compound is governed by its physicochemical properties, such as lipophilicity and molecular size.
Predicted Cellular Uptake: The structure of this compound, with its two bromophenyl groups, suggests a significant degree of lipophilicity. This characteristic would likely favor passive diffusion across the cell membrane. The ester linkages may be susceptible to hydrolysis by intracellular esterases, potentially leading to the release of the isophthalate core and brominated phenacyl moieties within the cell.
Modulation of Signaling Pathways at the Molecular Level (e.g., receptor binding, pathway interference)
Based on the interactions of related compounds, the primary signaling pathway likely to be modulated by this compound is the one involving Protein Kinase C.
Interference with the PKC Signaling Pathway: PKC is a central node in numerous signaling pathways that control cell proliferation, differentiation, and apoptosis. plos.orgnih.gov By binding to the C1 domain, isophthalate derivatives can influence these pathways. For instance, active isophthalate derivatives have been shown to induce cell cycle arrest and non-necrotic, caspase-independent cell death in cancer cell lines. nih.gov This modulation of fundamental cellular processes underscores the potential for this class of compounds to have significant biological effects.
Degradation Pathways and Environmental Fate Mechanisms of Bis 2 4 Bromophenyl 2 Oxoethyl Isophthalate
Photodegradation Mechanisms under Simulated Environmental Conditions
The photodegradation of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate (B1238265) in the environment is anticipated to be a significant transformation process, primarily driven by the absorption of solar radiation. The presence of both brominated aromatic ketones and an isophthalate ester core suggests multiple potential photochemical reactions.
The primary mechanism of photodegradation for many brominated aromatic compounds is reductive debromination. nih.gov This process involves the cleavage of the carbon-bromine (C-Br) bond upon absorption of light energy. The C-Br bond in the 4-bromophenyl group is susceptible to photolytic cleavage, which can lead to the formation of less brominated, and potentially more mobile, degradation products. Studies on other brominated flame retardants (BFRs) have shown that the number and position of bromine atoms on the aromatic ring influence the rate and pathway of photodegradation. nih.govcdu.edu.au For bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate, this could result in the stepwise removal of bromine atoms, forming a series of partially debrominated intermediates.
The ketone group within the molecule is also a chromophore that can absorb ultraviolet (UV) radiation. This absorption can lead to the excitation of the molecule and subsequent chemical reactions. One common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This could lead to the fragmentation of the molecule. Another possibility is a Norrish Type II reaction if a gamma-hydrogen is available for abstraction, though this is less likely given the compound's structure.
Table 1: Potential Photodegradation Reactions of this compound
| Reaction Type | Description | Potential Products |
| Reductive Debromination | Cleavage of the carbon-bromine bond upon light absorption. | Partially and fully debrominated analogs of the parent compound. |
| Norrish Type I Cleavage | Homolytic cleavage of the bond adjacent to the carbonyl group. | Radical species that can lead to a variety of smaller molecules. |
| Photosensitized Reactions | Degradation accelerated by the presence of other light-absorbing compounds in the environment. | A complex mixture of transformation products. |
Biodegradation Pathways and Identification of Microbial Metabolites
The biodegradation of this compound is expected to be initiated by the enzymatic hydrolysis of its ester linkages. This is a well-documented pathway for a wide range of phthalate (B1215562) esters in various microbial systems. nih.govnih.govresearchgate.net
The initial step in the biodegradation of this compound would likely involve the action of esterases or hydrolases, enzymes that cleave ester bonds. This would result in the formation of isophthalic acid and 2-(4-bromophenyl)-2-oxoethanol. The hydrolysis may occur in a stepwise manner, first producing the monoester intermediate, bis[2-(4-bromophenyl)-2-oxoethyl] monoisophthalate, before complete hydrolysis to isophthalic acid. nih.gov The rate of hydrolysis can be influenced by the structure of the ester's side chains. nih.gov
Once formed, isophthalic acid is a known biodegradable compound. Aerobic bacteria can hydroxylate the aromatic ring to form intermediates like protocatechuate, which is then susceptible to ring cleavage and further metabolism, ultimately leading to mineralization into carbon dioxide and water. nih.govnih.gov
The fate of the 2-(4-bromophenyl)-2-oxoethanol moiety is less certain. However, it is plausible that microorganisms could further degrade this compound. This could involve the oxidation of the alcohol group and potential cleavage of the aromatic ring, possibly preceded by debromination. The biodegradation of brominated compounds can occur under both aerobic and anaerobic conditions, though the rates and pathways may differ.
Table 2: Predicted Microbial Metabolites of this compound
| Metabolite | Formation Pathway | Potential for Further Degradation |
| Isophthalic acid | Enzymatic hydrolysis of the ester linkages. | Readily biodegradable by various microorganisms. |
| 2-(4-bromophenyl)-2-oxoethanol | Enzymatic hydrolysis of the ester linkages. | Potentially biodegradable, may involve debromination and ring cleavage. |
| Monoester Intermediate | Partial enzymatic hydrolysis of one ester linkage. | Further hydrolysis to isophthalic acid and 2-(4-bromophenyl)-2-oxoethanol. |
Chemical Degradation Processes in Aqueous and Soil Environments
In addition to photodegradation and biodegradation, this compound can undergo abiotic chemical degradation. The most significant of these processes is likely to be hydrolysis of the ester bonds.
The rate of hydrolysis is highly dependent on the pH of the surrounding environment. Ester hydrolysis can be catalyzed by both acids and bases. researchgate.net Generally, alkaline-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for phthalate esters. chemrxiv.org Therefore, in alkaline soils or waters, the hydrolysis of this compound to isophthalic acid and 2-(4-bromophenyl)-2-oxoethanol is expected to be more rapid. The hydrolysis process occurs in two steps, with the formation of a monoester intermediate. researchgate.net
The presence of other reactive chemical species in the environment, such as hydroxyl radicals, could also contribute to the degradation of this compound. These highly reactive species can attack the aromatic rings and other parts of the molecule, leading to its transformation. During water treatment processes like chlorination, the presence of bromide ions can lead to the formation of brominated disinfection byproducts. mdpi.com
In soil environments, the compound's fate will be influenced by its sorption to soil organic matter and clay minerals. Strong sorption would reduce its mobility and bioavailability, potentially slowing down both biotic and abiotic degradation rates.
Theoretical Modeling of Environmental Persistence and Transformation
Due to the lack of experimental data, theoretical modeling provides a valuable tool for predicting the environmental persistence and transformation of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate various physicochemical properties and environmental fate parameters based on the molecule's structure. nih.gov
Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to investigate the electronic properties of the molecule and predict its reactivity. cdu.edu.au For instance, DFT calculations can help identify the most likely sites for photochemical reactions, such as the C-Br bond, and estimate the energy required for these reactions to occur. nih.govcdu.edu.au Such theoretical studies can provide insights into the initial steps of degradation and help in identifying potential transformation products.
Table 3: Key Parameters for Theoretical Modeling of Environmental Fate
| Parameter | Significance | Modeling Approach |
| Octanol-Water Partition Coefficient (Kow) | Predicts bioaccumulation potential and sorption to organic matter. | QSAR |
| Water Solubility | Influences mobility in aquatic systems. | QSAR |
| Vapor Pressure | Determines partitioning into the atmosphere and potential for long-range transport. | QSAR |
| Photodegradation Rate Constant | Quantifies the rate of degradation by sunlight. | Estimated from data on similar compounds or calculated using molecular modeling. |
| Biodegradation Half-life | Indicates persistence in the presence of microorganisms. | QSAR based on structural features. |
Future Research Directions and Unexplored Avenues for Bis 2 4 Bromophenyl 2 Oxoethyl Isophthalate Research
Design and Synthesis of Advanced Analogues with Tunable Reactivity
A significant avenue for future research lies in the systematic design and synthesis of analogues of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate (B1238265) to modulate its electronic, steric, and reactive properties. The core scaffold offers several points for modification, enabling the fine-tuning of the molecule for specific applications.
Another promising direction is the modification of the isophthalate core. Replacing the isophthalate with terephthalate (B1205515) or orthophthalate linkers would alter the geometry of the molecule, influencing its packing in the solid state and its ability to act as a ligand or a monomer in polymerization reactions. Furthermore, the introduction of substituents on the central aromatic ring of the isophthalate moiety could introduce additional functionality or steric hindrance, further tuning the compound's behavior.
Finally, the synthesis of unsymmetrical analogues, where the two side chains are different, could lead to molecules with unique dipolar properties or the ability to participate in orthogonal chemical reactions. For example, one side chain could contain a bromophenyl group for cross-coupling reactions, while the other could feature a different reactive handle for subsequent functionalization.
A systematic study of these analogues would provide a comprehensive understanding of how structural modifications influence reactivity and properties, paving the way for the rational design of advanced materials and functional molecules.
Integration into Multi-component Systems for Enhanced Functionality
The integration of bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate into more complex, multi-component systems represents a frontier for creating materials with emergent properties and enhanced functionality. Its rigid structure and multiple coordination sites make it an excellent candidate for the construction of supramolecular assemblies and coordination polymers.
In the realm of crystal engineering, the compound could serve as a versatile building block. The carbonyl and ester oxygen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. By co-crystallizing it with complementary molecules (hydrogen bond donors, electron-rich or electron-poor aromatics), it should be possible to construct a wide array of well-defined supramolecular architectures with potential applications in areas such as gas storage, separation, and catalysis.
Furthermore, the bromine atoms are ideal handles for the formation of halogen bonds, a strong and directional non-covalent interaction. This could be exploited to assemble complex structures with other halogen bond acceptors. The predictable nature of halogen bonding would allow for a high degree of control over the resulting solid-state architecture.
In coordination chemistry, this compound could function as a ligand for various metal centers. The chelation of metals by the carbonyl and ester groups could lead to the formation of discrete metallo-supramolecular cages or extended metal-organic frameworks (MOFs). The properties of these materials, such as their porosity, luminescence, and magnetic behavior, would be dictated by the choice of both the metal ion and the organic linker. The presence of the bromophenyl groups offers the potential for post-synthetic modification of the resulting MOFs, allowing for the introduction of further functionality.
The exploration of these multi-component systems will likely lead to the discovery of new materials with tailored properties, expanding the application scope of this versatile chemical compound.
High-Throughput Screening Methodologies for Mechanistic Discovery
High-throughput screening (HTS) offers a powerful approach to rapidly explore the chemical reactivity and potential applications of this compound and its derivatives. nih.govarvojournals.org By automating the reaction setup and analysis, HTS allows for the screening of a large number of reaction conditions or interaction partners in a short amount of time, accelerating the pace of discovery. nih.gov
One potential application of HTS is in the discovery of novel catalytic activities. The compound could be screened against a diverse library of substrates and reagents to identify any inherent catalytic properties. For example, the Lewis basic sites (carbonyl and ester oxygens) might catalyze certain organic transformations. An HTS campaign could efficiently map out the scope and limitations of any such activity.
HTS can also be employed to optimize reaction conditions for the synthesis of analogues or for post-synthetic modifications. By systematically varying parameters such as solvent, temperature, catalyst, and stoichiometry in a multi-well plate format, optimal conditions can be quickly identified. This would be particularly valuable for developing efficient and scalable synthetic routes to new materials derived from the parent compound.
Furthermore, HTS can be used to screen for biological activity. The compound and its analogues could be tested against a panel of biological targets (e.g., enzymes, receptors) to identify any potential therapeutic applications. The development of fluorescence-based or other high-throughput assays would be crucial for this endeavor. researchgate.net The data generated from such screens could reveal unexpected biological profiles and provide starting points for drug discovery programs.
The implementation of HTS methodologies will be instrumental in unlocking the full potential of this compound by enabling the rapid exploration of its chemical and biological space.
Advanced Characterization Techniques for Dynamic Processes
While standard characterization techniques provide a static picture of molecular structure, the application of advanced analytical methods is necessary to understand the dynamic processes that this compound may undergo in solution or in the solid state. These techniques can provide crucial insights into reaction mechanisms, intermolecular interactions, and conformational dynamics.
For instance, variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy could be used to study the conformational flexibility of the molecule in solution. By monitoring changes in the NMR spectrum as a function of temperature, it may be possible to determine the energy barriers for bond rotations and to identify the preferred solution-state conformation. This information is critical for understanding its reactivity and how it interacts with other molecules.
In the solid state, techniques such as solid-state NMR and terahertz spectroscopy could provide information about the local environment of the atoms and the low-frequency vibrational modes, respectively. These data can complement the information obtained from single-crystal X-ray diffraction and provide a more complete picture of the solid-state structure and dynamics.
To study the kinetics of reactions involving this compound, time-resolved spectroscopic techniques are invaluable. For example, stopped-flow UV-Vis or fluorescence spectroscopy could be used to monitor the progress of a reaction on a millisecond timescale, allowing for the determination of rate constants and the identification of reaction intermediates.
The application of these advanced characterization techniques will provide a deeper understanding of the dynamic behavior of this molecule, which is essential for the rational design of functional materials and for elucidating the mechanisms of its reactions.
Interdisciplinary Research with Emerging Fields in Chemical Science
The unique structural features of this compound make it a compelling candidate for exploration in several emerging and interdisciplinary fields of chemical science. Collaborations with researchers in materials science, nanotechnology, and chemical biology could lead to innovative applications that leverage the specific properties of this compound.
In the field of materials science, the compound could be investigated as a monomer for the synthesis of novel polymers. The presence of two reactive bromophenyl groups suggests that it could undergo polymerization via cross-coupling reactions to form conjugated polymers. These materials could exhibit interesting electronic and optical properties with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In nanotechnology, the molecule could be used as a building block for the self-assembly of well-defined nanostructures. By carefully controlling the intermolecular interactions, it may be possible to create nanotubes, nanoribbons, or other nanoscale objects. These structures could find applications in areas such as nanoelectronics, sensing, and drug delivery.
In the context of chemical biology, the compound could be explored as a molecular probe to study biological processes. For example, if it is found to bind to a specific protein, fluorescently labeled derivatives could be synthesized to visualize the localization and dynamics of that protein within a cell. Furthermore, its ability to participate in bioorthogonal reactions could be exploited for the specific labeling of biomolecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling isophthaloyl chloride with 2-(4-bromophenyl)-2-oxoethanol derivatives under anhydrous conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection : Use dichloromethane or THF for solubility and inertness.
- Catalysis : Triethylamine or DMAP to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) improves yield and purity .
Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize the lattice?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement):
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
- Hydrogen bonding : C–H···O interactions between carbonyl groups and aromatic protons create supramolecular chains .
- Packing analysis : Dihedral angles between aromatic rings (e.g., ~84° in analogous compounds) influence steric and electronic properties .
Advanced Research Questions
Q. How can spectroscopic data contradictions (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodology :
- NMR analysis : Compare experimental / NMR (in CDCl₃ or DMSO-d₆) with DFT-calculated chemical shifts (Gaussian/B3LYP/6-311+G(d,p)). Discrepancies in aromatic regions may arise from solvent polarity or conformational flexibility .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns, validating synthetic intermediates .
Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding to targets like monoamine oxidases (MAOs), leveraging structural analogs (e.g., IC₅₀ values of 1.20–3.16 µM for MAO-A inhibitors) .
- In vitro assays : Fluorescence-based enzyme inhibition assays with recombinant proteins (e.g., MAO-A/B) under physiological pH and temperature .
Q. How does the electronic nature of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Hammett analysis : Correlate substituent effects (σₚ = +0.23 for Br) with reaction rates in Suzuki-Miyaura couplings.
- Catalytic screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–Br bond activation in aryl halide derivatives .
Data Interpretation and Optimization
Q. What statistical approaches are recommended for analyzing inconsistencies in thermal stability data (TGA vs. DSC)?
- Methodology :
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (>250°C) indicate thermal robustness.
- Differential scanning calorimetry (DSC) : Melting point deviations (±5°C) may arise from polymorphism or impurities. Use Kissinger analysis for activation energy calculations .
Q. How can computational modeling (e.g., DFT or MD) predict the compound’s behavior in solution-phase reactions?
- Methodology :
- Solvent effects : COSMO-RS simulations to estimate solvation free energy in polar aprotic solvents.
- Reaction pathways : IRC (Intrinsic Reaction Coordinate) analysis identifies transition states in esterification or hydrolysis .
Structural-Activity Relationship (SAR) Studies
Q. What modifications to the isophthalate core enhance bioactivity while maintaining synthetic feasibility?
- Methodology :
- Substituent screening : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position of isophthalate to modulate electronic properties.
- Biological profiling : Compare IC₅₀ values against unmodified analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) .
Experimental Design for Interdisciplinary Applications
Q. How can this compound be integrated into materials science (e.g., polymers or MOFs)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
